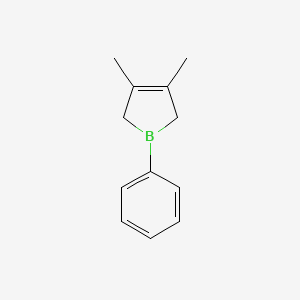
3,4-Dimethyl-1-phenyl-2,5-dihydro-1H-borole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dimethyl-1-phenyl-2,5-dihydro-1H-borole is a boron-containing heterocyclic compound It is characterized by its unique structure, which includes a borole ring with two methyl groups and a phenyl group attached
准备方法
The synthesis of 3,4-Dimethyl-1-phenyl-2,5-dihydro-1H-borole typically involves the reaction of phenylboronic acid with 3,4-dimethyl-1,2-dihydro-1H-pyrrole under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation. The reaction mixture is then heated to facilitate the formation of the borole ring.
化学反应分析
3,4-Dimethyl-1-phenyl-2,5-dihydro-1H-borole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids or boronates, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the borole ring into more saturated boron-containing compounds.
Substitution: The phenyl and methyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
3,4-Dimethyl-1-phenyl-2,5-dihydro-1H-borole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of boron-containing polymers and materials.
Biology: Research is ongoing into its potential use as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Its unique structure makes it a candidate for drug development, particularly in the design of boron-containing pharmaceuticals.
Industry: It is used in the production of advanced materials, such as boron-doped graphene and other boron-containing nanomaterials.
作用机制
The mechanism by which 3,4-Dimethyl-1-phenyl-2,5-dihydro-1H-borole exerts its effects is primarily through its boron atom. Boron can form stable covalent bonds with various elements, making it a versatile component in chemical reactions. In biological systems, boron can interact with biomolecules, potentially disrupting cellular processes or enhancing the delivery of therapeutic agents.
相似化合物的比较
Similar compounds to 3,4-Dimethyl-1-phenyl-2,5-dihydro-1H-borole include other borole derivatives, such as:
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole: This compound has a similar structure but contains a benzoimidazole ring instead of a borole ring.
4-(1,3-Dimethyl-2,3-dihydro-1H-benzoimidazol-2-yl)-N,N-diphenylaniline: Another boron-containing compound with applications in organic electronics.
Dipyrone: A boron-containing pharmaceutical with analgesic and antipyretic properties.
The uniqueness of this compound lies in its specific borole ring structure, which imparts distinct chemical and physical properties compared to other boron-containing compounds.
属性
CAS 编号 |
112238-06-9 |
|---|---|
分子式 |
C12H15B |
分子量 |
170.06 g/mol |
IUPAC 名称 |
3,4-dimethyl-1-phenyl-2,5-dihydroborole |
InChI |
InChI=1S/C12H15B/c1-10-8-13(9-11(10)2)12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3 |
InChI 键 |
RJEWGMKPLOLPAW-UHFFFAOYSA-N |
规范 SMILES |
B1(CC(=C(C1)C)C)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


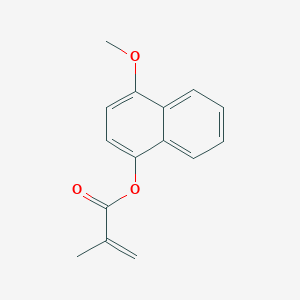
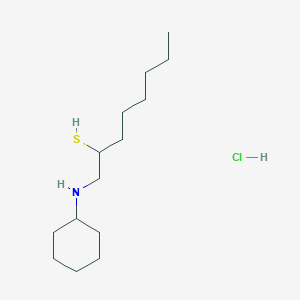
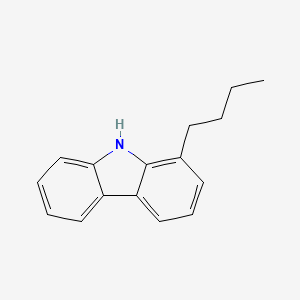
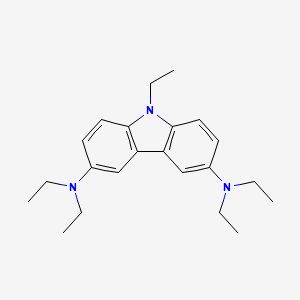


![1,2-Dihydrobenzo[l]cyclopenta[cd]pyren-1-ol](/img/structure/B14314352.png)
![7-(4-Methylphenyl)-2-phenyl[1,3]thiazolo[3,2-a]pyrimidin-4-ium chloride](/img/structure/B14314354.png)

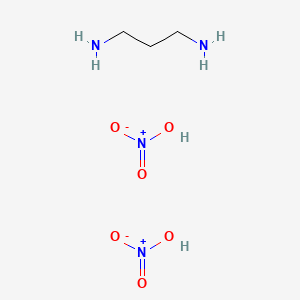
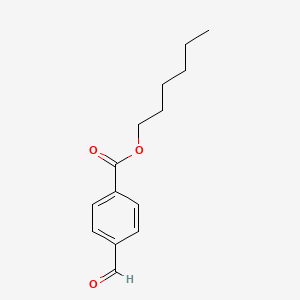
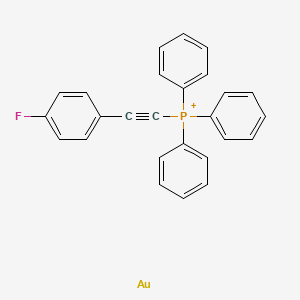
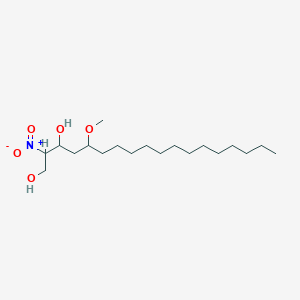
![N-Methyl-N-{2-[(propan-2-yl)oxy]ethyl}pentan-1-amine](/img/structure/B14314422.png)
